5,7-Dimethyladamantane-1,3-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid and its derivatives often involves multi-step chemical processes. For example, the synthesis of 1,3-dimethyladamantane, which is closely related, was achieved with a total yield of 66.9% from perhydroacenaphthene using AlCl_3 as a catalyst. This process highlights the complexity and efficiency of synthesizing adamantane derivatives (Kong Li-chun, 2006).
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyladamantane-1,3-dicarboxylic acid is pivotal for its chemical behavior. Studies on adamantane derivatives show complex hydrogen-bonded networks and crystal structures, demonstrating the significance of noncovalent interactions in defining the molecular structure and stability of such compounds (Shouwen Jin et al., 2011).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, illustrating the reactivity of these compounds. For instance, the photoinitiated oxidation of 1,3-dimethyladamantane by air oxygen in the presence of metal complexes leads to the formation of several oxidation products, indicating the potential for structural rearrangement and chemical versatility of adamantane-based compounds (A. I. Nekhayev et al., 1995).
Physical Properties Analysis
The physical properties of adamantane derivatives, such as 1,3-dimethyladamantane, are characterized by specific phase transitions, melting points, and crystal structures. Spectroscopic studies have provided insights into the order-disorder phase transition, indicating significant changes in molecular motion and interactions within the crystal lattice (Yining Huang et al., 1991).
Chemical Properties Analysis
The chemical properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid reflect its reactivity and interaction with other molecules. Palladium-catalyzed C-H bond carboxylation, for instance, demonstrates the compound's ability to participate in complex chemical reactions, highlighting its utility in synthetic chemistry (Yinuo Wu et al., 2016).
Scientific Research Applications
Photoinitiated Oxidation of 1,3-Dimethyladamantane : UV irradiation of acetonitrile solutions of 1,3-dimethyladamantane leads to the formation of various products like ketones and alcohols, which indicates potential applications in photochemical synthesis and catalysis (Nekhayev, Zaikin, & Bagrii, 1995).
Synthesis of Aminocyclopentane-Dicarboxylic Acid : The synthesis of (1S,3R)-Aminocyclopentane-1,3-dicarboxylic acid from derivatives of dimethyl malate demonstrates applications in the development of pharmaceuticals, specifically as a metabotropic glutamate receptor agonist (Ma, Ma, & Dai, 1997).
Synthesis of Diethanoic Acids : Oxidative addition of 1,1-dichloroethylene to 1,3-dimethyladamantane for producing diethanoic acids has applications in the synthesis of other functional derivatives, useful in material science and chemical synthesis (Butenko et al., 1992).
Process Safety Evaluation for Ritter Reaction : The reaction of 1,3-dimethyladamantane with sulfuric acid and acetonitrile was studied for process safety, indicating applications in industrial chemistry and chemical engineering (Veedhi & Babu, 2013).
Supramolecular Network Studies : Research on the noncovalent weak interactions between 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, such as 5,7-Dimethyladamantane-1,3-dicarboxylic acid, provides insights into supramolecular chemistry and crystal engineering (Jin, Liu, Wang, & Guo, 2011).
Low-Temperature Heat Capacities and Phase Transitions : Studies on the thermodynamic properties of 1,3-dimethyladamantane highlight applications in material science, particularly in understanding phase transitions and thermal properties (Varushchenko, Druzhinina, Senyavin, & Sarkisova, 2005).
Biomimetic Oxidation Studies : The biomimetic oxidation of 1,3-dimethyladamantane explores the selectivity of oxidation processes, relevant in organic chemistry and catalysis (Vasil'eva, Nekhaev, Shchapin, & Bagrii, 2006).
Safety And Hazards
The safety data sheet for 5,7-Dimethyladamantane-1,3-dicarboxylic acid indicates that it is classified as Acute Tox. 3 Oral according to GHS06 . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the substance comes into contact with skin, remove contaminated clothing and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .
properties
IUPAC Name |
5,7-dimethyladamantane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHKUZOSKDAKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385722 | |
Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyladamantane-1,3-dicarboxylic acid | |
CAS RN |
13928-68-2 | |
Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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